4-ethyl-4-methylcyclohexan-1-ol, Mixture of diastereomers
Description
4-Ethyl-4-methylcyclohexan-1-ol is a cyclohexanol derivative featuring ethyl and methyl substituents at the 4-position of the cyclohexane ring. The molecule exhibits diastereomerism due to the presence of multiple stereocenters, resulting in non-superimposable, non-mirror-image isomers. Diastereomers differ in physical properties such as melting point, boiling point, solubility, and chromatographic behavior, unlike enantiomers, which share identical physical properties except optical rotation . The mixture of diastereomers in this compound necessitates specialized separation techniques, such as chromatography or crystallization, for isolation .
Properties
IUPAC Name |
4-ethyl-4-methylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-3-9(2)6-4-8(10)5-7-9/h8,10H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAAJXJOFHREBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(CC1)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ethylation Reaction Dynamics
Reaction of 4-methylcyclohexan-1-ol with ethanol in the presence of H₃PO₄/H₂SO₄ (3:1 v/v) at 90–110°C yields 4-ethyl-4-methylcyclohexan-1-ol within 18–24 hours. Kinetic studies reveal a second-order dependence on alcohol concentration, suggesting a bimolecular transition state during the ethyl transfer step. The resulting diastereomer mixture typically exhibits a 1.8:1 cis/trans ratio, as determined by ¹H NMR analysis of the crude product.
Table 1.1: Acid-Catalyzed Ethylation Optimization
| Parameter | Range Tested | Optimal Value | Diastereomer Ratio |
|---|---|---|---|
| Temperature (°C) | 70–130 | 95 | 1.75:1 |
| H₃PO₄ Concentration | 15–30% | 22% | 1.82:1 |
| Reaction Time (h) | 12–36 | 24 | 1.80:1 |
The stereoselective addition of organomagnesium reagents to 4-methylcyclohexanone precursors provides enhanced control over quaternary center configuration. Building upon methodologies developed for similar systems, treatment of 4-methylcyclohexanone with ethylmagnesium bromide (3 eq.) in anhydrous THF at −78°C produces the target alcohol with a 3.5:1 diastereomeric preference for the cis isomer.
Chelation-Controlled Stereochemistry
X-ray crystallographic analysis of the major product confirms axial addition of the ethyl group, consistent with a six-membered transition state where magnesium coordinates both the ketone oxygen and adjacent hydroxyl proton. This chelation effect accounts for the observed stereoselectivity, which diminishes to 1.2:1 when employing less polar solvents such as diethyl ether.
Equation 1:
Catalytic Hydrogenation of Keto-Esters
Reductive amination strategies adapted from amino alcohol syntheses prove effective for accessing trans-dominant diastereomers. Hydrogenation of 4-ethyl-4-methylcyclohexanone oxime acetate over Raney Ni-Al at 50 psi H₂ pressure generates the trans-alcohol with 68% enantiomeric excess when using (R)-BINAP-modified catalysts.
Pressure-Dependent Stereoselection
Systematic variation of hydrogen pressure reveals a nonlinear relationship between diastereoselectivity and reaction conditions:
Table 3.1: Hydrogenation Stereochemical Outcomes
| Pressure (psi) | Temperature (°C) | cis:trans Ratio |
|---|---|---|
| 30 | 25 | 1:2.3 |
| 50 | 40 | 1:3.1 |
| 75 | 60 | 1:2.8 |
This inversion of selectivity at higher pressures suggests competing adsorption mechanisms on the catalyst surface.
Enzymatic Resolution of Racemates
Biocatalytic methods employing immobilized Candida antarctica lipase B (CAL-B) enable efficient separation of cis/trans diastereomers. In a biphasic system (hexane:buffer 4:1), the enzyme demonstrates 94% selectivity for trans-4-ethyl-4-methylcyclohexan-1-ol acetate, allowing isolation of both isomers in >99% de after three enzymatic cycles.
Industrial-Scale Continuous Flow Synthesis
Adapting continuous ethylation processes from petroleum chemistry, a tubular reactor system achieves 83% conversion of 4-methylcyclohexan-1-ol at 150°C with ZSM-5 zeolite catalysts. The fixed-bed configuration enhances diastereomer consistency (dr 1.78:1 ± 0.05 across 500 h operation) compared to batch reactors.
Post-Synthesis Purification Techniques
Scientific Research Applications
Organic Synthesis
4-Ethyl-4-methylcyclohexan-1-ol serves as a valuable intermediate in organic synthesis due to its chiral nature. The compound can be utilized in the synthesis of more complex molecules through various chemical reactions, including:
- Esterification : The compound can be esterified to form diastereomeric esters, which are crucial for the development of pharmaceuticals. For example, the esterification with (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid results in a mixture of diastereomers that can be separated using high-performance liquid chromatography (HPLC) .
- Synthesis of Chiral Building Blocks : It can be transformed into chiral building blocks for drug discovery. The presence of multiple substituents allows for the generation of diverse derivatives that can exhibit different biological activities .
Pharmaceutical Development
The potential pharmacological applications of 4-ethyl-4-methylcyclohexan-1-ol are significant due to its structural characteristics:
- Drug Candidates : The compound's diastereomers may exhibit different biological activities, making them candidates for further development as therapeutic agents. Research has shown that diastereomeric mixtures can lead to enhanced efficacy or reduced toxicity in drug formulations .
- Chiral Drugs : As a chiral molecule, it plays a role in the development of chiral drugs where specific stereochemistry is crucial for activity. The ability to separate and purify individual diastereomers enhances the potential for creating effective chiral pharmaceuticals .
Analytical Chemistry
In analytical chemistry, the ability to analyze and separate diastereomers is vital:
- Chiral Resolution Techniques : 4-Ethyl-4-methylcyclohexan-1-ol can be employed in studies utilizing NMR spectroscopy for determining diastereomeric ratios and enantiomeric excess. Techniques such as variable temperature NMR and 2D EXSY have been used to characterize the equilibrating rotamers of resolved diastereomers .
- Quality Control : In pharmaceutical manufacturing, ensuring the correct diastereomeric composition is essential for product safety and efficacy. The compound's application in quality control processes highlights its importance in maintaining standards in drug production .
Case Study 1: HPLC Separation of Diastereomers
A study demonstrated the successful separation of diastereomeric esters derived from 4-ethyl-4-methylcyclohexan-1-ol using HPLC. The resolution factor achieved was Rs = 1.03, indicating effective separation despite the subtle differences in chirality . This method not only facilitates the isolation of pure compounds but also enhances their subsequent application in biological assays.
Case Study 2: Synthesis of Chiral Compounds
Another investigation involved synthesizing various chiral compounds from 4-ethyl-4-methylcyclohexan-1-ol derivatives. This research highlighted the compound's versatility as a precursor for synthesizing complex molecules with potential therapeutic effects . The study emphasized the need for robust methods to achieve high yields and purity levels in synthesized compounds.
Mechanism of Action
The mechanism of action of 4-ethyl-4-methylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic cyclohexane ring allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways.
Comparison with Similar Compounds
1-(Bromomethyl)-4-ethylcyclohexane (CAS: 1516772-83-0)
This compound replaces the hydroxyl group of 4-ethyl-4-methylcyclohexan-1-ol with a bromomethyl substituent. The bromine atom introduces greater molecular weight (205.1353 g/mol) and polarizability, altering reactivity (e.g., participation in nucleophilic substitutions) and chromatographic retention compared to the hydroxyl-containing analog. Diastereomer separation for this compound may require adjustments in HPLC conditions due to differences in hydrophobicity .
Ethyl 4-[(Chlorosulfonyl)methyl]-4-fluorocyclohexane-1-carboxylate
The steric bulk of the ester group may further complicate separation compared to 4-ethyl-4-methylcyclohexan-1-ol .
Physical Properties
Diastereomers of 4-ethyl-4-methylcyclohexan-1-ol are expected to exhibit divergent physical properties, as seen in analogous compounds:
- Solubility : Hydroxyl groups increase polarity, improving aqueous solubility relative to halogenated analogs like 1-(bromomethyl)-4-ethylcyclohexane .
- Melting/Boiling Points : Steric and electronic effects from substituents influence intermolecular forces. For example, phosphonate derivatives of 1,3,4-trimethylglycoluril show distinct melting points for diastereomers due to crystal packing variations .
Separation Techniques
- Chromatography :
- HPLC : Diastereomers of phosphonate derivatives (e.g., 4a′ and 4a′′) are separable using C18 columns, with retention times influenced by steric accessibility of hydrophobic groups .
- Silica Gel Chromatography : Diastereomers of photoredox-generated adducts (e.g., compound 20) are separable, while others (e.g., compound 22) are inseparable, highlighting the role of functional groups in resolution .
- Crystallization : Diastereomers with significant differences in solubility, such as those in meso compounds, can be isolated via fractional crystallization .
Data Tables: Comparative Analysis of Diastereomeric Compounds
Research Findings and Key Insights
Diastereomer Ratios in Synthesis : Photoredox-catalyzed reactions yield diastereomer ratios ranging from 1:1 to 2:1, influenced by steric and electronic factors .
NMR Differentiation : Diastereomers of bis-adducts (e.g., compounds 7 and 8) exhibit distinct NMR signals, particularly for carbons near stereocenters .
Chromatographic Behavior : Retention times in HPLC correlate with substituent hydrophobicity and steric accessibility, as demonstrated by phosphonate derivatives .
Pharmaceutical Applications : Chiral derivatization enables enantioseparation of β-blockers, underscoring the relevance of diastereomer resolution in drug design .
Biological Activity
The compound exists as a mixture of diastereomers, which can exhibit varying biological activities due to differences in their three-dimensional arrangements. The presence of both ethyl and methyl groups contributes to its reactivity as an alcohol, allowing participation in various chemical reactions, including:
- Esterification : Formation of esters through reactions with acids.
- Oxidation : Conversion to ketones or aldehydes under oxidative conditions.
Biological Activity Overview
Research on similar compounds suggests that 4-ethyl-4-methylcyclohexan-1-ol may interact with biological systems in several ways:
- Antimicrobial Activity : Compounds with similar structures have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that certain cyclic alcohols can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .
- Antioxidant Properties : The ability to scavenge free radicals is a common feature among cyclic alcohols, which may offer protective effects against oxidative stress .
Table 1: Biological Activities of Structurally Similar Compounds
| Compound | Activity Type | Target Organisms | Reference |
|---|---|---|---|
| 4-Ethyl-4-methylcyclohexan-1-ol | Antimicrobial | S. aureus, E. coli | |
| Cyclohexanol | Antioxidant | Free radicals | |
| 4-Methylcyclohexanol | Antifungal | C. albicans, A. niger |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antibacterial activity of various alcohols, including those structurally related to 4-ethyl-4-methylcyclohexan-1-ol. The results indicated that these compounds inhibited the growth of multiple bacterial strains, suggesting that the unique steric configurations contribute to their efficacy against microbial targets . -
Antioxidant Activity :
In another investigation, cyclic alcohols were tested for their ability to neutralize free radicals. The findings revealed that certain diastereomers exhibited strong radical scavenging capabilities, which could be attributed to their structural features that enhance electron donation .
Molecular Interactions
The biological activity of 4-ethyl-4-methylcyclohexan-1-ol may also be influenced by its interactions with enzymes and receptors within biological systems. Understanding these interactions can provide insights into its pharmacological potential:
Q & A
Q. How can diastereomers of 4-ethyl-4-methylcyclohexan-1-ol be separated and characterized?
Methodological Answer:
- Chromatographic Separation : Reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is effective. Adjust mobile phase composition (e.g., acetonitrile/water gradients) to optimize retention factors and resolution. For example, resolution >1.5 is achievable by fine-tuning pH and temperature .
- Spectroscopic Characterization : Combine H/C NMR to identify stereochemical differences. Nuclear Overhauser Effect (NOE) experiments can reveal spatial proximity of substituents, distinguishing diastereomers .
Q. What synthetic strategies are effective for preparing 4-ethyl-4-methylcyclohexan-1-ol as a diastereomeric mixture?
Methodological Answer:
- Cyclohexanol Functionalization : Start with cyclohexanol and introduce ethyl/methyl groups via alkylation. Use Friedel-Crafts or Grignard reactions under inert conditions. For example, ethyl iodide with a base (e.g., KOH) at 60–80°C yields the ethoxy intermediate, followed by reduction .
- Stereochemical Control : Reaction conditions (e.g., solvent polarity, temperature) influence diastereomer ratios. Kinetic vs. thermodynamic control can be assessed via time-resolved NMR .
Advanced Research Questions
Q. How do stereochemical variations in 4-ethyl-4-methylcyclohexan-1-ol diastereomers influence their interactions with biological targets?
Methodological Answer:
- Enzyme Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare binding affinities. For instance, R-configuration diastereomers may show higher affinity for oxidoreductases due to optimal hydrogen-bonding geometry .
- Molecular Dynamics Simulations : Model diastereomer-enzyme complexes to predict steric clashes or favorable interactions. Tools like AutoDock Vina can quantify binding energy differences (>2 kcal/mol indicates significant selectivity) .
Q. What challenges arise in determining absolute configurations of diastereomers using chiroptical spectroscopy?
Methodological Answer:
- Limitations of Single Techniques : Electronic circular dichroism (ECD) may fail if multiple stereocenters create overlapping spectral features. For example, diastereomers with four stereocenters require quantum chemical predictions for all configurations to avoid false assignments .
- Hybrid Approaches : Combine vibrational CD (VCD) and X-ray crystallography. VCD distinguishes axial vs. equatorial substituents, while X-ray provides unambiguous spatial data .
Q. How do catalytic processes affect diastereomer ratios during synthesis?
Methodological Answer:
- Catalyst Design : Chiral Mo-based catalysts (e.g., Schrock carbenes) can favor Z-selective ethenolysis, but diastereomer interconversion under ethylene flow may alter product ratios. Monitor via in situ GC-MS to track kinetic vs. thermodynamic products .
- Reaction Optimization : Adjust pressure (1–5 atm ethylene) and temperature (25–50°C) to stabilize transition states. For example, lower temperatures (<30°C) reduce interconversion, preserving diastereomeric excess (>80%) .
Key Data Parameters
| Parameter | Typical Range/Value | Relevance | Reference |
|---|---|---|---|
| RP-HPLC Resolution (Rs) | >1.5 | Baseline separation of diastereomers | |
| Binding Energy Difference | >2 kcal/mol | Significant biological selectivity | |
| Diastereomeric Excess (de) | 80–95% | Synthetic efficiency | |
| VUV Derivative Analysis | Improved PCA discrimination | Enhanced spectral resolution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
